4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride
Overview
Description
“3-Bromobenzenesulfonyl chloride” and “4-Bromobenzenesulfonyl chloride” are versatile materials used in scientific research. They possess unique properties that enable their application in various fields like medicinal chemistry, organic synthesis, and drug discovery .
Synthesis Analysis
A process for the manufacture of arylsulfonyl chloride, which could potentially be adapted for the synthesis of “4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride”, involves reacting a diazonium salt of an aminopyridine or aminobenzene with a mixture of thionyl chloride in water, in the presence of an electron transfer catalyst .Molecular Structure Analysis
The molecular formula for “3-Bromobenzenesulfonyl chloride” is C6H4BrClO2S . The molecular formula for “4-Bromobenzenesulfonyl chloride” is also C6H4BrClO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromobenzenesulfonyl chloride” include a melting point of 31-33°C, a boiling point of 313.5±25.0 °C at 760 mmHg, and a density of 1.8±0.1 g/cm3 .Scientific Research Applications
1. Cathodic Cleavage in Electrochemical Processes
Research conducted by Zanoni and Stradiotto (1991) on the electrochemical reduction of benzenesulfonyl derivatives highlights the potential application of 4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride in cathodic cleavage. Their study in "Journal of Electroanalytical Chemistry" found that the reduction of nitrobenzenesulfonamides in dimethylformamide leads to efficient S-N bond cleavage, suggesting possible electrochemical applications of similar sulfonamide derivatives (Zanoni & Stradiotto, 1991).
2. Aminocarbonylation of Iodobenzenes
A study by Marosvölgyi-Haskó et al. (2016) in "Tetrahedron" discusses the aminocarbonylation of para-substituted iodobenzenes using tert-butylamine and n-butylamine. This process, involving palladium catalysts, forms carboxamide and ketocarboxamide compounds, indicating potential applications of this compound in similar chemical synthesis processes (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
3. Desulfitative Arylation in Organic Synthesis
The work of Skhiri et al. (2015) in the "European Journal of Organic Chemistry" explores the desulfitative arylation of heteroaromatics using halobenzenesulfonyl chlorides. Their findings suggest that compounds like this compound could be used in similar contexts for the efficient synthesis of arylated heteroarenes, demonstrating its potential in organic synthesis (Skhiri et al., 2015).
4. Intermediate in Coenzyme Q10 Synthesis
Mu et al. (2011) in "Molecules" describe the synthesis of a key intermediate in coenzyme Q10 production, starting with p-toluenesulfonyl chloride. Their process involves several steps including addition, esterification, and hydrolysis, hinting at the potential use of this compound in the synthesis of biologically important molecules like coenzyme Q10 (Mu et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-(3-bromophenyl)sulfonylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S.ClH/c11-9-4-3-5-10(8-9)15(13,14)7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPXLWQHWXFVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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